Magnesium creatine

Descripción

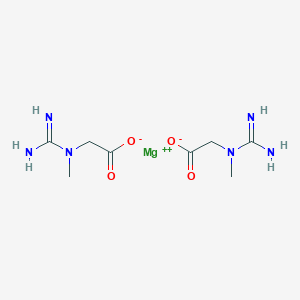

Structure

3D Structure of Parent

Propiedades

Número CAS |

290357-35-6 |

|---|---|

Fórmula molecular |

C8H16MgN6O4 |

Peso molecular |

284.56 g/mol |

Nombre IUPAC |

magnesium;2-[carbamimidoyl(methyl)amino]acetate |

InChI |

InChI=1S/2C4H9N3O2.Mg/c2*1-7(4(5)6)2-3(8)9;/h2*2H2,1H3,(H3,5,6)(H,8,9);/q;;+2/p-2 |

Clave InChI |

SFCXZJXAXDZIGW-UHFFFAOYSA-L |

SMILES canónico |

CN(CC(=O)[O-])C(=N)N.CN(CC(=O)[O-])C(=N)N.[Mg+2] |

Origen del producto |

United States |

Molecular and Supramolecular Architecture of Magnesium Creatine

Principles of Magnesium-Creatine Chelation

Chelation is a chemical process in which a central metal ion, in this case, magnesium (Mg²⁺), is bonded to a ligand molecule at two or more points to form a stable, ring-like structure. creatine.marketmdpi.com In the formation of magnesium creatine (B1669601) chelate, the creatine molecule acts as the ligand. This process creates a more stable compound that may be better protected from degradation in the digestive system. creatine.market The magnesium ion is proposed to bond with both the carboxyl and an amine group of the creatine molecule. google.com

The formation of magnesium creatine chelate can occur in different ligand-to-metal molar ratios. Research and patents describe possibilities ranging from 1:1 to 3:1 (creatine:magnesium). google.com The two most commonly referenced forms are a 1:1 molar ratio and a 2:1 molar ratio. fs-biochem.comnih.gov

Studies suggest that a 1:1 molar ratio, where one molecule of creatine is chelated to one magnesium ion, is particularly effective. google.com However, chemical databases and product formulations also identify a compound with a 2:1 ratio, indicated by the molecular formula Mg(C₄H₈N₃O₂)₂, where two creatine molecules are bonded to a single magnesium ion. fs-biochem.comnih.gov

| Stoichiometric Ratio (Creatine:Magnesium) | Molecular Formula | Supporting Evidence |

| 1:1 | Mg(C₄H₈N₃O₂) | Described as a preferred and effective ratio in research and patents. google.com |

| 2:1 | Mg(C₈H₁₆N₆O₄) | Listed in chemical databases with a corresponding CAS registry number. fs-biochem.comnih.gov |

The chelation of magnesium with creatine results in the formation of a heterocyclic ring structure. creatine.marketgoogle.com In this arrangement, the divalent magnesium ion (Mg²⁺) acts as the closing member of the ring. It is proposed that the magnesium ion forms coordinate covalent bonds with the creatine molecule. google.com

Specifically, the bonding is thought to occur between the magnesium ion and two functional groups on the creatine molecule: the negatively charged carboxyl group (-COO⁻) and the nitrogen atom of the amine group (-NH). google.com This bidentate chelation results in a stable five-membered ring structure, a common and highly stable conformation in the coordination chemistry of magnesium with amino acid-like ligands. mdpi.com This structure effectively "protects" the reactive parts of the creatine molecule.

The stability and conformation of the this compound chelate are influenced by environmental factors, most notably pH. The acidic environment of the stomach can promote the degradation of standard creatine forms into the inactive byproduct, creatinine (B1669602). predatornutrition.comnih.gov

The chelation with magnesium, an alkaline element, helps to buffer the creatine molecule against the low pH of the stomach. predatornutrition.com This protection helps maintain the structural integrity of the creatine, preventing its premature cyclization and degradation. predatornutrition.comnih.gov The manufacturing process for this compound chelate may also involve pH adjustments to optimize the formation and stability of the chelate. google.com

Structural Stability of this compound Chelate in Aqueous and Biological Milieus

The chelated structure of this compound imparts greater stability to the molecule, particularly in aqueous solutions and the variable pH conditions of the gastrointestinal tract. nih.gov This enhanced stability is a key differentiator from other, non-chelated forms of creatine.

When compared to non-chelated forms, primarily creatine monohydrate, this compound chelate demonstrates superior structural stability. Creatine monohydrate is relatively unstable in aqueous solutions and tends to convert to creatinine, a process that is accelerated in acidic conditions. predatornutrition.comresearchgate.net

The chelation process protects the creatine molecule from this degradation. creatine.market By binding magnesium to the functional groups of creatine, the molecule is less susceptible to the intramolecular cyclization that forms creatinine. predatornutrition.comnih.gov This increased stability means that more creatine may remain intact as it passes through the digestive system. predatornutrition.comnutracapusa.com Studies comparing the physiological effects of this compound chelate to a simple mixture of creatine monohydrate and magnesium oxide found that only the chelated form produced significant increases in intracellular water, suggesting the chelated structure provides a stability and bioavailability advantage over a simple mixture of the individual components. researchgate.netnih.gov

| Feature | This compound Chelate | Creatine Monohydrate |

| Molecular Structure | Creatine chemically bonded to a magnesium ion in a ring structure. creatine.marketgoogle.com | Creatine molecule bonded to a single water molecule. predatornutrition.com |

| Stability in Acidic pH | More stable; the chelation protects creatine from degradation. predatornutrition.comnih.gov | Less stable; prone to conversion into creatinine in acidic environments. predatornutrition.comresearchgate.net |

| Aqueous Stability | Higher stability due to the protective chelate ring. creatine.market | Relatively unstable; tends to cyclize into creatinine over time in solution. researchgate.net |

| Protection Mechanism | Magnesium acts as a buffer and the chelate structure physically protects the creatine molecule. google.compredatornutrition.com | No inherent protective mechanism against pH-driven degradation. |

Biosynthesis and Chemical Derivation Pathways

Endogenous Creatine (B1669601) Synthesis: Enzymatic and Substrate Considerations

The de novo synthesis of creatine in the body is a multi-organ process that relies on the sequential action of two key enzymes and the availability of three amino acids: arginine, glycine, and methionine. researchgate.netcambridge.org This pathway is crucial for replenishing the body's creatine pool, which degrades into creatinine (B1669602) at a rate of about 1-2 grams per day. cambridge.orgphysiology.org

The initial and rate-limiting step in creatine biosynthesis is catalyzed by the enzyme L-Arginine:Glycine Amidinotransferase (AGAT). physiology.orgwikipedia.org This reaction predominantly occurs in the kidneys, where AGAT activity is highest. cambridge.orgphysiology.orgnih.gov The pancreas is also a site of AGAT expression and activity. cambridge.orgfrontiersin.org

The AGAT-mediated reaction involves the transfer of an amidino group from the amino acid L-arginine to glycine. nih.govplos.orgnih.gov This enzymatic conversion yields two products: L-ornithine and guanidinoacetate (GAA), which is the direct precursor to creatine. physiology.orgwikipedia.orgnih.gov The newly formed GAA is then released from the kidneys into the bloodstream for transport to the next site of synthesis. physiology.org

Table 1: Overview of the AGAT-Mediated Reaction

| Component | Role |

| Enzyme | L-Arginine:Glycine Amidinotransferase (AGAT) |

| Substrate 1 | L-Arginine |

| Substrate 2 | Glycine |

| Product 1 | Guanidinoacetate (GAA) |

| Product 2 | L-Ornithine |

| Primary Location | Kidneys, Pancreas physiology.orgnih.govfrontiersin.org |

The second and final step in the synthesis of creatine is the methylation of GAA. physiology.orgnih.gov This reaction is catalyzed by the enzyme Guanidinoacetate N-Methyltransferase (GAMT). researchgate.netwikipedia.org After being transported via the bloodstream from the kidneys, GAA is taken up primarily by the liver, which has high concentrations of GAMT. cambridge.orgnih.govmedlineplus.gov

In the liver, GAMT facilitates the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to GAA. researchgate.netnih.govnih.gov This methylation process converts GAA into creatine. nih.govmedlineplus.gov The other product of this reaction is S-adenosylhomocysteine (SAH). wikipedia.org Once synthesized, creatine is released into the circulation and transported to tissues with high energy demands, such as skeletal muscle and the brain. wikipedia.orgnih.gov

Table 2: Overview of the GAMT-Mediated Reaction

| Component | Role |

| Enzyme | Guanidinoacetate N-Methyltransferase (GAMT) |

| Substrate 1 | Guanidinoacetate (GAA) |

| Substrate 2 | S-adenosyl-L-methionine (SAM) |

| Product 1 | Creatine |

| Product 2 | S-adenosylhomocysteine (SAH) |

| Primary Location | Liver cambridge.orgnih.govmedlineplus.gov |

Synthetic Methodologies for Magnesium Creatine Chelate in Research Settings

This compound chelate is a synthetically produced molecule where creatine is chemically bonded to magnesium. This process, known as chelation, results in a ring-like structure that protects the creatine molecule. google.com The synthesis is designed to enhance the stability of creatine, particularly in acidic environments. google.compredatornutrition.com

The laboratory synthesis of this compound chelate involves a controlled reaction between a creatine source and a magnesium source in an aqueous solution. A common protocol involves admixing creatine monohydrate and magnesium oxide in equimolar amounts within a citric acid solution. google.comgoogle.com

A detailed method for preparing a 1:1 molar ratio of this compound chelate includes the following steps:

Water is heated to a temperature of 50 to 55° C. google.com

Creatine monohydrate, magnesium oxide, citric acid, and o-phosphoric acid are combined in the heated water. google.com

The reaction mixture is maintained at 50 to 55° C to facilitate the reaction. google.com

Initially, the mixture forms a this compound chelate with a pH of approximately 8 to 9. Phosphoric acid is then added to adjust the pH down to a neutral level of about 7. google.comgoogle.com

The final product is typically isolated and dried using methods such as spray drying. google.com

Optimization of this process involves adjusting the molar ratios of the reactants to produce chelates with ligand-to-metal ratios ranging from 1:1 to 3:1. google.com

Several factors are critical in determining the final yield and purity of the synthesized this compound chelate.

Temperature: Maintaining a consistent temperature, typically between 50 and 55° C, is crucial for the reaction to proceed efficiently. google.com

pH Control: The pH of the reaction mixture is a key variable. The initial alkaline environment promotes chelate formation, while the subsequent neutralization with phosphoric acid ensures the stability of the final product. google.comgoogle.com

Solubility: The solubility of the magnesium source can impact the reaction rate. Citric acid is often added to aid in the solubility of magnesium oxide, facilitating its reaction with creatine. google.commdpi.com

Drying Method: The technique used to dry the final product, such as spray drying, affects the physical properties and purity of the resulting powder by efficiently removing water from the reaction. google.com

By carefully controlling these parameters, a high-purity this compound chelate can be synthesized with a predictable yield. google.com The chelation process is designed to protect the creatine ligand from cyclization into the waste product creatinine, which can occur in acidic conditions like those found in the stomach. google.compredatornutrition.comgoogle.com

Mechanistic Investigations at the Cellular and Subcellular Levels

Cellular Transport and Intracellular Accumulation of Magnesium Creatine (B1669601)

The uptake of creatine into target cells, such as those in muscle and brain tissue, is a tightly regulated process primarily mediated by a specific transporter protein. Understanding this mechanism is key to comprehending how magnesium creatine might influence intracellular creatine levels.

The primary gateway for creatine to enter cells is the sodium- and chloride-dependent creatine transporter 1 (CRT), also known as SLC6A8. ontosight.aimedlineplus.govontosight.ai This protein is a member of the SLC6 family of transporters and is embedded in the cell membrane. ontosight.aimdpi.com Its function is to move creatine from the extracellular space into the cell's interior, a process that is critical for maintaining the high intracellular concentrations of creatine needed for energy homeostasis. ontosight.aijst.go.jp

The transport process is an active one, meaning it requires energy. Specifically, CRT utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to drive creatine into the cell against its concentration gradient. mdpi.comnih.govresearchgate.net Research indicates that for every one molecule of creatine transported, at least two sodium ions and one chloride ion are co-transported into the cell. nih.govmdpi.comresearchgate.net This symport mechanism makes the process electrogenic, meaning it generates an electrical current across the membrane. nih.govresearchgate.net The transporter exhibits a high affinity for creatine, with reported Km values (a measure of substrate concentration at which the transport rate is half of its maximum) ranging from 15 to 77 µM. researchgate.net The continuous activity of the Na+/K+ ATPase pump, which maintains the low intracellular sodium concentration, is essential for providing the necessary energy for CRT to function. nih.govkarger.com

| Component | Role in Creatine Transport via SLC6A8 | Citation |

| Creatine | The primary substrate transported into the cell. | ontosight.ai |

| Sodium (Na+) | Co-transported with creatine; the electrochemical gradient provides the driving force. | nih.govmdpi.com |

| Chloride (Cl-) | Co-transported with creatine; essential for transporter function. | nih.govmdpi.com |

| Na+/K+ ATPase | Maintains the sodium gradient necessary for sustained creatine transport. | nih.govkarger.com |

While the SLC6A8 transporter is the main route for creatine uptake, the unique chemical structure of this compound chelate has led to postulations about alternative entry mechanisms. A chelate is a compound where a metal ion (in this case, magnesium) is bonded to a ligand (creatine) at multiple points, forming a ring-like structure. google.com

It is theorized that by chelating creatine to magnesium, the molecule's properties are altered, potentially allowing it to be absorbed via different pathways than free creatine monohydrate. predatornutrition.com This chelation may protect the creatine molecule from degradation in the acidic environment of the stomach into its inactive waste product, creatinine (B1669602). predatornutrition.com Some research suggests that modified creatine molecules can be designed to cross biological membranes independently of the SLC6A8 transporter. mdpi.com Furthermore, studies on hippocampal slices have suggested that the uptake of a magnesium-creatine complex may not be entirely dependent on the creatine transporter, as blocking the transporter did not completely prevent an increase in tissue creatine content. researchgate.net However, these mechanisms are still under investigation and require more definitive research to be fully understood.

The activity of the creatine transporter, SLC6A8, is critically dependent on the presence of specific co-ions, primarily sodium (Na+) and chloride (Cl-). ontosight.aijst.go.jpresearchgate.net The transporter harnesses the strong electrochemical gradient of these ions to move creatine into the cell. jst.go.jpnih.gov Studies have demonstrated an absolute requirement for both Na+ and Cl- for creatine uptake to occur. researchgate.net The stoichiometry of this transport is generally accepted as 2 Na+ : 1 Cl- : 1 creatine. nih.govnih.gov Consequently, any factor that disrupts the cellular sodium gradient can inhibit creatine transport. nih.govphysiology.org

The influence of divalent cations like calcium (Ca2+) and magnesium (Mg2+) is less clear. Some research has indicated a potential inhibition of creatine transport when both calcium and magnesium are absent from the extracellular environment. researchgate.net Conversely, other studies found no effect on creatine uptake in human macrophages when these divalent cations were omitted. researchgate.net Interestingly, magnesium deficiency in mice has been shown to reduce the expression of the gene coding for the creatine transporter (Slc6a8), which could imply a long-term regulatory role for magnesium in maintaining creatine transport capacity. nih.gov Research on the Na+/Ca2+ exchanger (NCX), another ion transporter, has shown that it can physically interact with creatine kinase, suggesting a close functional link between calcium homeostasis and the creatine kinase system, although this does not directly implicate Ca2+ in the creatine transport process itself. nih.gov The precise modulatory effects of these ions, particularly in the context of this compound chelate uptake, remain an area for further scientific inquiry.

This compound in ATP/ADP Cycling and Cellular Energy Homeostasis

Within the cell, magnesium and creatine are fundamentally linked in the high-energy phosphate (B84403) transfer system, which is crucial for maintaining energy balance, especially in tissues with high and fluctuating energy demands like muscle and brain.

Magnesium is an essential cofactor for the enzyme creatine kinase (CK). mdpi.comscbt.comoup.com Creatine kinase catalyzes the reversible reaction that transfers a phosphate group from adenosine (B11128) triphosphate (ATP) to creatine, forming phosphocreatine (B42189) (PCr) and adenosine diphosphate (B83284) (ADP). mdpi.comvirginia.edu This PCr acts as a rapidly accessible reservoir of high-energy phosphate.

The true substrate for creatine kinase is not free ATP, but rather a complex of magnesium and ATP (Mg-ATP). virginia.eduresearchgate.netnih.gov Magnesium ions (Mg2+) play a critical structural role by binding to the negatively charged phosphate groups of ATP. mdpi.com This binding stabilizes the ATP molecule and gives it the correct three-dimensional conformation to fit into the active site of the creatine kinase enzyme. mdpi.comvirginia.edu This alignment facilitates the efficient transfer of the terminal phosphate group from ATP to creatine. virginia.edu Similarly, in the reverse reaction, Mg2+ forms a complex with ADP (Mg-ADP), which is the substrate for the regeneration of ATP from PCr. virginia.edunih.gov The concentration of free Mg2+ can therefore strongly influence the activity of creatine kinase. mdpi.com

The synthesis and regeneration of phosphocreatine (PCr) by creatine kinase are directly regulated by the availability of its substrates, including the Mg-ATP complex. nih.gov Since Mg-ATP, not free ATP, is the active substrate for the forward reaction (PCr synthesis), the intracellular concentration of free magnesium is a key regulatory factor. researchgate.netnih.gov

Kinetic studies have shown that the direction of the creatine kinase reaction can be effectively regulated by the concentration of Mg2+ ions. nih.gov At limited Mg2+ concentrations, the synthesis of phosphocreatine is favored. nih.gov Conversely, at higher Mg2+ concentrations, the reverse reaction—the synthesis of ATP from PCr and Mg-ADP—is promoted. nih.gov This is partly due to the competition between ATP and ADP for available Mg2+ and the high affinity the enzyme has for the Mg-ADP complex. nih.gov Therefore, maintaining an optimal intracellular magnesium concentration is crucial for the efficient functioning of the creatine kinase/phosphocreatine system, which acts as a primary energy buffer to maintain constant ATP levels during intense cellular activity. nih.govbenatur.eu

| Reaction Direction | Favored by | Key Substrates | Citation |

| Forward (PCr Synthesis) | Limited Mg2+ concentrations | Creatine, Mg-ATP | nih.govnih.gov |

| Reverse (ATP Regeneration) | High Mg2+ concentrations | Phosphocreatine, Mg-ADP | nih.gov |

Compartmentalization of the Creatine Kinase/Phosphocreatine Shuttle System

The efficiency of the creatine kinase (CK)/phosphocreatine (PCr) system in rapidly regenerating adenosine triphosphate (ATP) at sites of high energy demand is largely attributed to its sophisticated compartmentalization within the cell. researchgate.net This system is not a homogenous mixture in the cytosol but is organized into specific microcompartments, a concept known as the "Creatine Phosphate Shuttle". annualreviews.orgahajournals.org This shuttle involves distinct isoenzymes of creatine kinase strategically located to link ATP production with ATP consumption. wikipedia.org

Two main compartments are central to this shuttle: the mitochondria and the cytosol. wikipedia.org

Mitochondrial Creatine Kinase (MtCK): Located in the mitochondrial intermembrane space, MtCK is functionally coupled to ATP synthesis via oxidative phosphorylation. researchgate.netresearchgate.net It utilizes newly synthesized ATP from the mitochondrial matrix to phosphorylate creatine, producing phosphocreatine (PCr) and adenosine diphosphate (ADP). mdpi.com This process is highly efficient due to the structural organization that channels ATP directly to MtCK. researchgate.net The recycled ADP is immediately available to the ATP synthase, stimulating further mitochondrial respiration. mdpi.com The outer mitochondrial membrane plays a role in this compartmentalization by limiting the free diffusion of adenine (B156593) nucleotides, thus keeping a high local concentration of ATP in the intermembrane space for MtCK to use. annualreviews.org

Cytosolic Creatine Kinase (CK) Isoenzymes: In the cytosol, various CK isoenzymes are bound to structures where ATP is consumed at high rates, such as the myofibrils (MM-CK) for muscle contraction and the sarcoplasmic reticulum for calcium pumping. researchgate.netahajournals.orgwikipedia.org These enzymes catalyze the reverse reaction: they use PCr, which has diffused from the mitochondria, to re-phosphorylate ADP generated by ATPases, thus regenerating ATP directly at the site of use. ahajournals.orgwikipedia.org This localized ATP regeneration maintains a high ATP/ADP ratio, preventing the accumulation of ADP, which can inhibit muscle contraction. ahajournals.org

Modulation of Intracellular Bioenergetic Pathways

Interplay with Glycolysis and Mitochondrial Respiration

The magnesium-creatine system exerts a significant modulatory influence on the core cellular bioenergetic pathways of glycolysis and mitochondrial respiration. The creatine kinase (CK) reaction, which is dependent on magnesium (as Mg-ATP is the true substrate), is intricately linked with both processes. mdpi.comunimi.it

The primary interaction with mitochondrial respiration occurs through the action of mitochondrial creatine kinase (MtCK). researchgate.net By phosphorylating creatine to phosphocreatine (PCr) in the intermembrane space, MtCK locally produces ADP. researchgate.net This ADP is immediately channeled back to the ATP synthase complex, stimulating oxidative phosphorylation and "pulling" the respiratory chain to increase its rate. mdpi.comresearchgate.net This mechanism effectively couples the rate of mitochondrial ATP production to the cellular demand for PCr. Studies on permeabilized muscle fibers have shown that the addition of creatine rapidly activates respiration to its maximal rate, demonstrating that MtCK-produced ADP is preferentially used by mitochondria over ADP in the general cytosol. researchgate.net

The interplay with glycolysis is more of a buffering and regulatory role. The CK/PCr system acts as a high-capacity energy buffer, maintaining stable ATP levels. researchgate.net This stability can influence glycolysis, as key glycolytic enzymes are regulated by the concentrations of ATP and ADP. By preventing a large increase in free ADP during high energy demand, the CK system can help sustain a high glycolytic flux. Furthermore, the PCr shuttle is part of a larger, integrated metabolic network that connects mitochondria with glycolytic machinery and ATPases throughout the cell. mdpi.comnih.gov This network helps switch and balance energy production between oxidative phosphorylation and glycolysis depending on the cell's metabolic state. mdpi.com Research suggests that creatine supplementation can enhance mitochondrial biogenesis, further linking it to improved capacity for mitochondrial respiration. spandidos-publications.com

Influence on Adenosine Triphosphate (ATP) Production in Specific Cell Types (e.g., neutrophils)

The influence of the magnesium-creatine system on ATP production extends to non-muscle cells, including immune cells like neutrophils. Neutrophils require significant amounts of ATP to perform their immunological functions, such as cytokine production, phagocytosis, and the formation of neutrophil extracellular traps (NETosis). researchgate.netresearchgate.net

Recent research has demonstrated that creatine supplementation can significantly enhance the immunological function of neutrophils by directly increasing their intracellular ATP levels. researchgate.netnih.gov In one study, neutrophils treated with creatine showed a marked increase in intracellular ATP concentration compared to untreated controls. nih.gov This elevation in ATP was attributed to the phosphocreatine system, as creatine-treated neutrophils also exhibited higher levels of phosphocreatine (PCr) and increased creatine kinase (CK) activity. nih.gov The process was dependent on the uptake of extracellular creatine, as inhibiting the creatine transporter nullified the ATP increase. researchgate.netnih.gov

This creatine-induced enhancement of cellular bioenergetics translates directly to improved functional capacity. researchgate.net The increased ATP availability supports the energy-demanding processes central to the antibacterial activity of neutrophils. researchgate.net Magnesium plays an indispensable role in this process, as it is required for the activity of creatine kinase and is a crucial cofactor for all reactions involving ATP. unimi.it Furthermore, magnesium deficiency has been shown to independently lead to the activation of immune cells like neutrophils. wwu.edu

The table below summarizes findings from a study investigating the effects of creatine on neutrophil bioenergetics and function.

| Parameter | Control Group | Creatine-Treated Group | Percentage Increase |

| Intracellular ATP Concentration | Baseline | Significantly Increased | - |

| Phosphocreatine (PCr) Level | Baseline | Increased | - |

| Creatine Kinase (CK) Activity | Baseline | Significantly Upregulated | - |

| Antibacterial Functions | Standard | Enhanced | - |

| (Data sourced from studies on the effect of creatine supplementation on neutrophil function) researchgate.netnih.gov |

Mechanisms of Intracellular Water Regulation by this compound

Creatine functions as an osmolyte, meaning it is an osmotically active substance. When creatine is transported into a cell, it increases the intracellular solute concentration. researchgate.net To maintain osmotic equilibrium, water moves into the cell, leading to an increase in intracellular water volume and cell hydration. mdpi.comnih.gov This is the primary mechanism by which creatine supplementation leads to increased total body water. nih.gov

This compound chelate may influence this process distinctly. Studies directly comparing this compound chelate to other forms of creatine have investigated its effects on fluid compartments. One such study found that supplementation with this compound chelate resulted in significant increases in intracellular water (ICW) and decreases in extracellular water (ECW). researchgate.net This suggests a potentially more efficient mechanism for drawing fluid into the cell compared to other forms. researchgate.net Increased cellular hydration itself may act as an anabolic signal, potentially stimulating protein synthesis. nih.gov

The chelation of creatine to magnesium may enhance the bioavailability or uptake of creatine into the muscle cell, although this mechanism requires further confirmation. mdpi.com By potentially facilitating more efficient intracellular accumulation, this compound could augment the osmotic gradient and thereby the retention of intracellular water. researchgate.net

The following table presents data from a study comparing the effects of this compound Chelate (MgC-Cre) on body water compartments.

| Fluid Compartment | Pre-Supplementation (Liters) | Post-Supplementation (Liters) | P-Value |

| Intracellular Water (ICW) | 26.29 | 28.01 | < 0.05 |

| Extracellular Water (ECW) | 15.75 | 14.88 | < 0.05 |

| (Data adapted from a study on magnesium-creatine supplementation effects on body water) researchgate.net |

Comparative Biochemical and Mechanistic Analyses of Creatine Forms

Mechanistic Comparisons with Other Creatine (B1669601) Derivatives

A variety of creatine derivatives have been developed with the goal of improving upon the bioavailability and efficacy of creatine monohydrate. These structural analogues are designed to overcome perceived limitations such as solubility and stability.

Different forms of creatine have been synthesized by bonding the creatine molecule to other compounds, each with a specific theoretical advantage.

Creatine Ethyl Ester (CEE): This form attaches an ester group to the creatine molecule. The theory was that this modification would enhance its lipophilicity, allowing for better penetration of cell membranes and thus superior absorption and bioavailability compared to creatine monohydrate. mdpi.comtransparentlabs.com

Creatine Hydrochloride (HCl): By bonding creatine with a hydrochloride molecule, this form becomes significantly more soluble in water than creatine monohydrate. healthline.com The hypothesis is that increased solubility could lead to better absorption and reduce potential gastrointestinal discomfort. jinfiniti.com

Buffered Creatine: This formulation involves adding an alkaline powder to creatine monohydrate to raise its pH. The rationale is to improve its stability in the stomach by counteracting the acidic environment, thereby preventing its degradation to creatinine (B1669602) and enhancing its potency. healthline.comtransparentlabs.com

Creatine Nitrate (B79036): This derivative binds a nitrate molecule to creatine. The proposed benefit is twofold: providing the ergogenic effects of creatine while also potentially boosting nitric oxide levels from the nitrate, which could improve blood flow. jinfiniti.com

Creatine Citrate (B86180): This salt form is more water-soluble than creatine monohydrate. mdpi.com While it dissociates into creatine and citrate in solution, its bioavailability has been estimated to be similar to that of creatine monohydrate. mdpi.com

Despite the compelling theories, experimental evidence has often failed to support the claimed superiority of these derivatives over creatine monohydrate.

Creatine Ethyl Ester (CEE): Research has largely debunked the claims for CEE. Studies have shown that CEE does not lead to greater increases in muscle creatine content than creatine monohydrate. researchgate.net In fact, CEE appears to accelerate the breakdown of creatine to creatinine, making it less effective for increasing muscle creatine stores and improving performance. researchgate.netjinfiniti.com One study found it was worse at increasing creatine levels in both blood and muscle compared to monohydrate. healthline.com

Creatine Hydrochloride (HCl): While its superior solubility is confirmed, there is no scientific evidence from human trials to suggest that this translates to better absorption, utilization, or effectiveness, even at lower doses, when compared to creatine monohydrate. jinfiniti.com

Buffered Creatine: Direct comparative studies have found no significant differences in effectiveness, side effects, or muscle creatine content between buffered creatine and creatine monohydrate. healthline.com

Magnesium Creatine Chelate: As discussed, studies show it is an effective form of creatine, with some research suggesting unique benefits such as increased intracellular water. predatornutrition.comnih.gov However, in direct performance comparisons, it has not been consistently shown to be superior to creatine monohydrate. healthline.com One study comparing the two found both groups improved performance more than a placebo, but there was no significant difference between them. healthline.com

Ultimately, while many structural analogues have been created with sound theoretical reasoning, creatine monohydrate remains the most extensively researched form with the most substantial body of evidence supporting its efficacy in expanding the phosphocreatine (B42189) pool. mdpi.comresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound Chelate |

| Creatine Monohydrate |

| Creatinine |

| Adenosine (B11128) Triphosphate (ATP) |

| Phosphocreatine (PCr) |

| Creatine Ethyl Ester (CEE) |

| Creatine Hydrochloride (HCl) |

| Buffered Creatine |

| Creatine Nitrate |

| Creatine Citrate |

| Magnesium |

| Magnesium Oxide |

| Citrate |

| Guanidinoacetate |

| Sarcosinates |

| S-alkylisothiourea |

| Sodium Sarcosinate |

| Acetic Acid |

| Cyanamide |

| Creatine Malate |

| Creatine Pyruvate |

| Creatine Orotate |

| Creatinol-o-phosphate (COP) |

Analytical Techniques and Research Methodologies for Magnesium Creatine Studies

In Vitro Experimental Systems for Mechanistic Elucidation

In vitro models are fundamental for dissecting the molecular and cellular mechanisms of magnesium creatine (B1669601) at a foundational level, offering controlled environments to study specific biological processes without the complexities of a whole organism.

Isolated cell culture systems are instrumental in understanding the direct effects of magnesium creatine on specific cell types.

Skeletal Muscle Cells: Murine myoblast cell lines, such as C2C12, are widely used to study the impact of creatine and magnesium on myogenesis, protein synthesis, and energy metabolism. nih.govbalchem.com Studies have shown that adequate extracellular magnesium is crucial for proper myogenesis, and its deficiency can lead to metabolic alterations in myotubes. nih.gov In these models, researchers can assess changes in protein synthesis rates, the expression of myogenic regulatory factors, and cellular creatine uptake. balchem.com For instance, experiments have demonstrated that creatine supplementation can stimulate satellite cell proliferation in culture. optosirius.co.jp

Neuronal Cells: Primary embryonal hippocampal and cortical cell cultures from rodents are employed to investigate the neuroprotective properties of creatine. researchgate.netnih.gov These models allow for the study of creatine's role in mitigating excitotoxicity, enhancing cellular energy charge, and reducing oxidative stress. researchgate.netnih.gov For example, in a rodent hippocampal embryo cell culture model, creatine was shown to attenuate the calcium response to NMDA receptor stimulation, a key event in the excitotoxic cascade. mdpi.com

Chondrocytes and Neutrophils: The anti-inflammatory and cytoprotective effects of creatine have been explored in cell culture models. Studies using chondrocyte cultures have investigated the potential of creatine to influence protein synthesis. researchgate.net Furthermore, in vitro experiments with human pulmonary endothelial cells have shown that creatine can suppress the adhesion of neutrophils and inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) and E-selectin, suggesting an anti-inflammatory effect. researchgate.netresearchgate.netresearchgate.net

Organotypic slice cultures, particularly from the hippocampus, offer a more complex in vitro model that preserves the three-dimensional architecture and synaptic circuitry of the brain tissue. google.comjarcet.comwwu.edu This system is valuable for studying the neuroprotective effects of creatine compounds in a context that more closely resembles the in vivo environment. nih.gov These cultures can be maintained for extended periods, allowing for the investigation of long-term effects of compounds like phosphocreatine-magnesium-complex acetate (B1210297) on neuronal survival and function following insults such as ischemia or anoxia. nih.gov The use of these slices allows researchers to assess neuronal damage and recovery in specific brain regions. nih.gov

Animal Models in this compound Mechanistic Research

Rats and mice are the most common models for investigating how oral supplementation with different forms of creatine affects its concentration in various tissues. brjac.com.br Studies have systematically measured total creatine (creatine and phosphocreatine) content in the brain, muscle, heart, kidney, and liver of rodents following supplementation. brjac.com.br These studies have revealed that the relative increase in tissue creatine is more pronounced in organs with lower baseline concentrations. brjac.com.br For example, research has been conducted on Sprague-Dawley rats and various mouse strains (e.g., C57Bl/6J) to assess the impact of creatine on conditions like depression and neurodegeneration. core.ac.uk

| Rodent Model | Key Findings | References |

|---|---|---|

| Sprague-Dawley Rats | Long-term creatine supplementation altered depression-like behavior in female rats. | |

| C57Bl/6J Mice | Oral creatine supplementation improved health and longevity, with neuroprotective effects observed in the brain. | core.ac.uk |

| MDX (Dystrophic) Mice | Creatine supplementation showed potential anti-inflammatory effects, preserved intramuscular glycogen, and reduced tissue fibrosis in the gastrocnemius muscle. | |

| Ovariectomized Rats | Used as a model for postmenopausal osteoporosis to study the effects of creatine on bone properties. |

Animal models are critical for understanding the mechanisms of creatine transport into tissues. The sodium- and chloride-dependent creatine transporter (SLC6A8) is the primary protein responsible for creatine uptake into cells. The influence of ions like magnesium and calcium on creatine uptake has been investigated, with studies showing that the absence of these ions can significantly reduce creatine transport. Research in animal tissues helps to elucidate how different formulations, such as this compound chelate, might enhance creatine uptake and bioavailability compared to creatine monohydrate.

Advanced Analytical Chemistry Techniques

A variety of advanced analytical chemistry techniques are employed to quantify and characterize this compound and its constituent components in biological samples and supplement formulations.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of creatine and its breakdown product, creatinine (B1669602). Methods have been developed for the simultaneous determination of creatine and creatinine in various formulations, often using UV detection. This technique allows for the assessment of product purity and stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS methods are utilized, particularly for quantifying low concentrations of creatine and creatinine in biological matrices like urine and dried blood spots. nih.govcore.ac.uk These methods are highly accurate and can overcome the interferences often encountered with simpler techniques. core.ac.uk

Spectroscopic Methods:

Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques have been used to study the binding interactions between magnesium and adenosine (B11128) diphosphate (B83284) (ADP) at the active site of creatine kinase. google.com This provides insights into the structural changes that occur during the enzymatic reaction involving magnesium. Raman spectroscopy is also a powerful tool for the non-destructive analysis and identification of creatine in supplement powders. nih.gov

Phosphorus Magnetic Resonance Spectroscopy (31P-MRS): This non-invasive technique allows for the in vivo measurement of high-energy phosphate (B84403) compounds, including phosphocreatine (B42189) and ATP, in tissues like brain and muscle. It can indirectly assess the cytosolic concentration of free magnesium by observing the chemical shift of ATP resonance frequencies, which is dependent on Mg2+ binding.

Spectrophotometry: Simple spectrophotometric methods have been developed for the quantification of creatine and creatinine, often based on colorimetric reactions. For instance, a method involving the oxidation of p-methylamino phenol (B47542) sulfate (B86663) in the presence of copper sulfate and creatinine yields a colored product that can be measured.

| Technique | Application | Key Advantages | References |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of creatine and creatinine in supplements and biological samples. | Good for assessing purity and stability. | |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of creatine and creatinine in complex biological matrices. | High accuracy, overcomes interferences. | nih.govcore.ac.uk |

| Raman Spectroscopy | Analysis of molecular structure and interactions, identification of compounds in supplements. | Non-destructive, provides structural information. | nih.govgoogle.com |

| Infrared Spectroscopy | Studying binding interactions and secondary structure changes in proteins like creatine kinase. | Sensitive to changes in chemical bonds and protein conformation. | google.com |

| 31P-Magnetic Resonance Spectroscopy (31P-MRS) | In vivo measurement of high-energy phosphates (ATP, PCr) and indirect assessment of free magnesium. | Non-invasive, provides metabolic information from living tissue. | |

| Spectrophotometry | Routine quantification of creatine and creatinine based on colorimetric reactions. | Simple, cost-effective. |

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of creatine and its phosphorylated form, phosphocreatine. brjac.com.brnih.gov Several HPLC methods have been developed to accurately measure these compounds in various biological samples, including myocardial tissue. nih.gov

A rapid isocratic ion-pair reversed-phase HPLC assay allows for the simultaneous measurement of creatine compounds and adenine (B156593) nucleotides (ATP, ADP, AMP) in a single run, typically within 10 minutes. nih.gov This method often utilizes an RP18 column and spectrophotometric detection at a wavelength of 206 nm. nih.gov The mobile phase is critical for separation and may consist of a phosphate buffer, an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulphate, and an organic modifier such as acetonitrile (B52724). nih.gov

For instance, a method for analyzing creatine monohydrate in powder form uses a mobile phase of 10 mmol/L sodium dihydrogen phosphate solution at a pH of 10.5, with detection at 220 nm. cabidigitallibrary.org This method demonstrated good linearity for creatine monohydrate in the concentration range of 0.204-1.02 mg/mL. cabidigitallibrary.org Another advanced technique, Ultra-Performance Liquid Chromatography (UPLC), offers even faster and more efficient separation of creatine, phosphocreatine, and adenine nucleotides, which is particularly useful for kinetic studies of enzymes like creatine kinase. psu.edu

The accuracy of HPLC methods is often validated by comparing results with other analytical techniques and by assessing parameters such as linearity, recovery, and reproducibility. cabidigitallibrary.orgphysiology.org For example, the recovery rate for creatine monohydrate has been reported to be 100.3% using a specific HPLC method. cabidigitallibrary.org

Table 1: Example HPLC Parameters for Creatine Compound Analysis

| Parameter | Value | Source |

| Column | RP18 | nih.gov |

| Mobile Phase | KH2PO4 (215 mM), tetrabutylammonium hydrogen sulphate (2.3 mM), acetonitrile (3.5%) | nih.gov |

| pH | 6.25 | nih.gov |

| Detection Wavelength | 206 nm | nih.gov |

| Run Time | < 10 minutes | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Flux Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying cellular metabolism in real-time. researchgate.netscripps.edu It allows for the observation of molecules directly within their biological environment, providing insights into metabolic fluxes, cellular pH, and the compartmentation of metabolites. scripps.edu

Phosphorus-31 (³¹P) NMR is particularly well-suited for studying the creatine kinase system because it can directly detect key molecules like ATP and phosphocreatine. amegroups.org By using techniques like magnetization transfer, ³¹P-MRS can measure the in vivo fluxes through creatine kinase. amegroups.org This provides valuable information on the rate of phosphocreatine synthesis and breakdown, which is crucial for understanding energy buffering in tissues with high and fluctuating energy demands like muscle and brain. amegroups.orgresearchgate.net

While incredibly informative, the main limitation of NMR is its relatively low sensitivity, which restricts its use to metabolites present at higher concentrations (in the order of 0.5-1 mM). scripps.edu Despite this, NMR has been instrumental in confirming that over 90% of cellular ATP is complexed with magnesium, a key aspect of the magnesium-creatine relationship. scripps.edu The development of ultra-high-field (UHF) MRS has enhanced sensitivity, enabling more detailed investigations of cerebral metabolism. mdpi.com

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS) has become a leading technology in the field of metabolomics, offering high sensitivity, a wide dynamic range, and the ability to identify a diverse array of molecular species. nih.gov It is a powerful tool for comprehensive metabolite profiling in biological samples. nih.govgoettingen-research-online.de

In the context of this compound research, MS-based methods can be used to identify and quantify a wide range of metabolites that are part of the broader metabolic network. This can reveal how alterations in creatine metabolism, potentially influenced by magnesium availability, impact other metabolic pathways. For example, untargeted metabolome analysis using techniques like chemical isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS) can identify metabolites from various chemical groups. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, often used to analyze volatile fatty acids and other small molecules. mdpi.com Targeted metabolomics using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been employed to identify specific metabolites associated with certain physiological states, such as the creatine precursor guanidinoacetic acid in the context of frailty. nih.gov These advanced MS techniques provide a systems-level view of metabolism, complementing the more targeted information obtained from HPLC and NMR. mdpi.comresearchgate.net

Computational and Bioinformatics Approaches

In silico methods, including molecular modeling and systems biology, provide a powerful framework for understanding the complex interactions and regulatory networks involving this compound.

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interactions between molecules at an atomic level. nih.gov These methods can be applied to study how magnesium and creatine interact with proteins, particularly creatine kinase.

Molecular docking predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This can be used to investigate the binding of magnesium-ATP and creatine to the active site of creatine kinase. Following docking, molecular dynamics simulations can provide insights into the stability and conformational changes of the resulting complex over time. frontiersin.orgjapsonline.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the system. frontiersin.org

These computational approaches can help to elucidate the specific roles of magnesium in stabilizing the ATP-creatine kinase complex and facilitating the phosphoryl transfer reaction. The insights gained from these simulations can complement experimental data and provide a more detailed understanding of the molecular mechanisms underlying the function of this compound. josa.ro

Systems Biology Analysis of Creatine Kinase-Associated Networks

Systems biology aims to understand biological phenomena by considering the interactions between all components of a system. researchgate.net The creatine kinase (CK) system is a prime candidate for systems biology analysis due to its central role in cellular energy homeostasis and its connections to numerous other metabolic pathways and cellular processes. researchgate.netresearchgate.net

The CK network is intricately linked with glycolysis, mitochondrial respiration, and ATPases through a phosphotransfer network. mdpi.com Systems biology models can integrate data from various experimental sources, including enzyme kinetics, metabolite concentrations, and metabolic flux data, to simulate the behavior of the entire network. nih.gov This approach has been used to analyze the "phosphocreatine shuttle" hypothesis, which posits that the CK system is crucial for transporting high-energy phosphate groups from mitochondria to sites of ATP utilization. nih.gov

These models have revealed that the CK system acts as a high-capacity temporal energy buffer, maintaining ATP homeostasis and dampening oscillations in mitochondrial metabolism. nih.gov By analyzing the interconnected network of reactions, systems biology provides a holistic understanding of how the creatine kinase system, and by extension this compound, contributes to the regulation of cellular bioenergetics. researchgate.netnih.gov

Theoretical Frameworks and Hypotheses in Magnesium Creatine Research

Hypotheses Regarding Enhanced Intracellular Creatine (B1669601) Delivery via Chelation

A primary area of investigation for magnesium creatine centers on the hypothesis that chelating creatine with magnesium enhances its transport and uptake into muscle cells. This concept is built on several interconnected ideas that differentiate this compound from more common forms like creatine monohydrate.

One core hypothesis is that the chelated form offers greater stability and protection during digestion. The acidic environment of the stomach can lead to the degradation of creatine into its inactive waste product, creatinine (B1669602). predatornutrition.com By binding creatine to magnesium, an alkaline mineral, the molecule is thought to be better protected from this acid-induced cyclization. predatornutrition.comnih.gov This increased stability is theorized to result in a greater amount of intact creatine being available for absorption in the intestines. nih.gov

Research comparing this compound chelate to creatine monohydrate has explored these hypotheses. For instance, studies have noted that the chelated form may increase intracellular water to a greater extent, which is considered an indicator of increased creatine uptake and potentially enhanced protein synthesis. predatornutrition.comresearchgate.netnih.gov

Table 1: Comparative Effects on Cellular Water Compartments This table summarizes findings from a study comparing a placebo, a mix of Magnesium Oxide and Creatine (MgO-Cre), and this compound Chelate (MgC-Cre). nih.gov

| Group | Pre-Supplementation Intracellular Water (L) | Post-Supplementation Intracellular Water (L) | Change | Pre-Supplementation Extracellular Water (L) | Post-Supplementation Extracellular Water (L) | Change |

|---|---|---|---|---|---|---|

| MgC-Cre | 26.29 | 28.01 | +1.72 | 15.75 | 14.88 | -0.87 |

| MgO-Cre | Data not reported as non-significant | Data not reported as non-significant | - | Data not reported as non-significant | Data not reported as non-significant | - |

| Placebo | Data not reported as non-significant | Data not reported as non-significant | - | Data not reported as non-significant | Data not reported as non-significant | - |

Theoretical Models of Magnesium-Creatine Synergy in Cellular Bioenergetics

The theoretical synergy between magnesium and creatine in cellular energy production is grounded in their fundamental and overlapping roles in the synthesis and utilization of Adenosine (B11128) Triphosphate (ATP), the cell's primary energy currency. researchgate.netformexc.com

The central process in creatine's function is the phosphocreatine (B42189) (PCr) system. After creatine enters a muscle cell's mitochondria, it is phosphorylated to create PCr, a reaction catalyzed by the enzyme creatine kinase. This PCr molecule then serves as a rapid reserve of high-energy phosphate (B84403). When a muscle contracts, ATP is hydrolyzed to Adenosine Diphosphate (B83284) (ADP), releasing energy. To quickly replenish ATP, PCr donates its phosphate group to ADP, a reaction also governed by creatine kinase.

Magnesium's role is critical and multifaceted within this process. Firstly, magnesium is an essential cofactor for the creatine kinase enzyme. For creatine kinase to function optimally in phosphorylating creatine to PCr and in regenerating ATP from PCr and ADP, magnesium must be present. researchgate.net Secondly, magnesium plays a pivotal role in ATP metabolism itself. ATP is biologically active primarily in its chelated form, as Mg-ATP. formexc.com Magnesium ions bind to and stabilize the ATP molecule, making it bioavailable for cellular processes and preventing its premature breakdown. formexc.com The enzymes that utilize ATP, known as kinases, also require magnesium as a cofactor to catalyze the transfer of phosphate groups. formexc.com

The theoretical model of synergy posits that by supplying magnesium and creatine in a single, chelated molecule, the cell's energy-producing machinery is provided with both the substrate (creatine) and the essential cofactor (magnesium) in a coordinated manner. This is hypothesized to optimize the efficiency of the creatine kinase/phosphocreatine system. Research comparing this compound chelate to separate admixtures of creatine and magnesium sources has suggested that the chelated form may lead to enhanced ergogenic activity, potentially because it provides an optimal 1:1 molar ratio of the two components for kinase activity.

Table 2: Research Findings on Ergogenic Performance in Rats This table shows the percentage improvement in swimming time to exhaustion over a control group for different supplementation strategies.

| Supplementation Group | Improvement Over Control (%) |

|---|---|

| This compound Chelate | 146% |

| Creatine Monohydrate Alone | 140% |

| Creatine + Magnesium Bisglycine Chelate | 136% |

| Creatine + Magnesium Oxide | 119% |

Conceptualizing this compound within the Cellular Allostasis Paradigm

Cellular allostasis refers to the process of maintaining cellular stability, or homeostasis, by actively adapting to stressors and changing demands. This paradigm is particularly relevant to bioenergetics, where cells must manage fluctuating energy needs to survive and function. The creatine kinase/phosphocreatine system is a key component of this adaptive process, acting as an energy buffer to maintain ATP levels during periods of high metabolic stress, such as intense physical exercise or neurological activity. nih.gov

This compound can be conceptualized as a compound that enhances the cell's allostatic capacity by reinforcing this energy buffering system. By potentially increasing the intracellular pool of both creatine and magnesium, it supports the rapid regeneration of ATP when demand suddenly increases. nih.govbeastnutrition.store This ensures that the cell's energy supply remains stable, preventing a deficit that could lead to cellular dysfunction. The role of creatine in improving cellular bioenergetics has been investigated as a potential therapeutic strategy in neurodegenerative disorders that are associated with energy impairment. nih.gov

Furthermore, the role of creatine extends beyond simple energy buffering. During intense metabolic activity, the breakdown of ATP releases hydrogen ions, leading to a decrease in cellular pH (acidosis), which can impair muscle function. Creatine is understood to increase the intracellular buffering capacity by consuming these hydrogen ions during the regeneration of ATP via creatine kinase. nih.gov By facilitating this process, this compound could help the cell better resist acidosis, thereby maintaining a stable internal environment during physiological challenges. nih.gov This contribution to managing cellular pH is a clear example of its role in cellular allostasis.

In this context, this compound is not merely an energy substrate but a tool that enhances the cell's ability to adapt and maintain stability under load. It supports the intricate network of reactions that manage energy flow and maintain ionic balance, which are the cornerstones of the cellular allostasis paradigm.

Emerging Research Areas and Unexplored Dimensions

Investigation of Magnesium Creatine (B1669601) Mechanisms in Diverse Tissue and Cell Types

The primary action of creatine supplementation is centered on tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. mdpi.comnih.gov Research into magnesium creatine is expanding our understanding of its effects beyond these primary sites, investigating its mechanistic nuances in a variety of cellular contexts.

Skeletal Muscle: A significant portion of the body's creatine is stored in skeletal muscle, where it plays a pivotal role in recycling adenosine (B11128) triphosphate (ATP) during high-intensity activities. mdpi.comwikipedia.org Magnesium is an essential cofactor for creatine kinase, the enzyme that facilitates the reversible reaction between creatine and ATP to form phosphocreatine (B42189) and adenosine diphosphate (B83284) (ADP). mdpi.comnih.gov Studies suggest that this compound chelate may enhance creatine uptake and bioavailability in muscle cells compared to creatine monohydrate. mdpi.com This could be attributed to a different absorption pathway, potentially reducing the breakdown of creatine into its waste product, creatinine (B1669602). predatornutrition.com The chelation of magnesium to creatine may protect it from the acidic environment of the stomach, further enhancing its stability and absorption. predatornutrition.com Research has also indicated that magnesium supplementation can improve muscle mass and performance, suggesting a complementary role in muscle health. mdpi.com

Neuronal Tissue: The brain has a high metabolic rate and relies on a constant supply of energy. mdpi.comcaringsunshine.com Creatine is crucial for brain energy metabolism, and supplementation has been shown to improve cognitive functions like memory and reduce mental fatigue, particularly under stressful conditions. mdpi.comcaringsunshine.com Magnesium is also vital for neuronal function and synaptic plasticity. caringsunshine.com The combination of magnesium and creatine in a chelated form is hypothesized to enhance creatine uptake in brain cells and provide synergistic benefits for energy metabolism. caringsunshine.com While research is ongoing, the potential for this compound to support cognitive health is a promising area of investigation. caringsunshine.com Studies in animal models have shown that certain creatine-magnesium complexes can be neuroprotective. researchgate.net

Cardiomyocytes and Endothelial Cells: The heart is another organ with exceptionally high energy demands. mdpi.com Magnesium plays a critical role in cardiac function, including its involvement in ATP production and its function as a natural calcium channel blocker. mdpi.com Creatine supplementation has been observed to enhance myocardial energy availability and improve cardiac contractility in some studies. mdpi.com Research on endothelial cells, which line blood vessels, has shown that creatine can modulate inflammatory responses and permeability. oatext.comfoundmyfitness.com Magnesium has also been shown to improve endothelial function. ahajournals.org The combined effects of magnesium and creatine on cardiovascular and endothelial cells are an emerging area of interest, with potential implications for vascular health. foundmyfitness.comresearchgate.net

Table 1: Investigated Tissues and Cells for this compound Mechanisms

| Tissue/Cell Type | Key Function of Creatine | Role of Magnesium | Potential Synergistic Effect of this compound |

| Skeletal Muscle | ATP regeneration for high-intensity contraction. mdpi.comwikipedia.org | Cofactor for creatine kinase, muscle function. mdpi.commdpi.com | Enhanced creatine uptake and bioavailability, improved energy metabolism. mdpi.compredatornutrition.com |

| Neuronal Tissue | Brain energy metabolism, cognitive function. mdpi.comcaringsunshine.com | Neuronal function, synaptic plasticity. caringsunshine.com | Increased creatine uptake in brain cells, synergistic support for cognitive function. caringsunshine.com |

| Cardiomyocytes | Myocardial energy availability, contractility. mdpi.com | ATP production, calcium channel modulation. mdpi.com | Improved cardiac energy metabolism and function. mdpi.com |

| Endothelial Cells | Modulation of inflammation and permeability. oatext.comfoundmyfitness.com | Improved endothelial function. ahajournals.org | Enhanced vascular health and function. foundmyfitness.comresearchgate.net |

Exploration of Novel Magnesium-Creatine Complex Formulations with Distinct Mechanistic Profiles

The standard form of creatine supplementation is creatine monohydrate. mdpi.com However, researchers are actively exploring novel formulations of magnesium-creatine complexes to improve stability, absorption, and efficacy. mdpi.comnih.gov These formulations aim to overcome some of the limitations associated with creatine monohydrate, such as its potential for degradation to creatinine in acidic environments. predatornutrition.com

One such formulation is This compound chelate , where creatine is chemically bonded to magnesium. predatornutrition.com This chelation is believed to protect the creatine molecule from degradation in the stomach and allow for absorption through a different pathway than creatine monohydrate, potentially leading to greater bioavailability. predatornutrition.com Another approach involves creating biphasic creatine formulations that combine a fast-release component (like creatine monohydrate) with a slow-release component where creatine is supported on magnesium hydroxide. vulcanchem.com This design aims to provide a rapid increase in plasma creatine levels followed by a sustained release over several hours. vulcanchem.com

Other experimental formulations include creatine-magnesium complexes with other organic molecules , such as acetate (B1210297), which have been studied for their potential neuroprotective effects in animal models. researchgate.net The development of effervescent this compound formulations is another strategy to potentially enhance solubility and absorption. bodykind.com Researchers are also investigating nanoparticle-based delivery systems for creatine, which could involve magnesium in the complex to improve cellular uptake and therapeutic efficacy, particularly for conditions like creatine transporter deficiency. creatineinfo.org

Table 2: Novel Magnesium-Creatine Formulations and Their Proposed Mechanisms

| Formulation | Description | Proposed Mechanistic Advantage |

| This compound Chelate | Creatine chemically bonded to magnesium. predatornutrition.com | Enhanced stability in the stomach, alternative absorption pathway, increased bioavailability. predatornutrition.com |

| Biphasic this compound | Combination of fast-release and slow-release (creatine with magnesium hydroxide) components. vulcanchem.com | Rapid initial increase in plasma creatine followed by sustained release. vulcanchem.com |

| Creatine-Magnesium-Acetate Complex | A complex of creatine, magnesium, and acetate. | Studied for potential neuroprotective effects in animal models. researchgate.net |

| Effervescent this compound | A soluble formulation designed for rapid dissolution. bodykind.com | Potentially improved solubility and absorption. bodykind.com |

| Creatine-Loaded Nanoparticles | Nanoparticles containing creatine, potentially with magnesium. creatineinfo.org | Improved cellular uptake and targeted delivery. creatineinfo.org |

Application of Advanced Microscopy Techniques for Subcellular Localization Studies

Understanding where this compound exerts its effects within the cell is crucial for elucidating its precise mechanisms of action. Advanced microscopy techniques are becoming increasingly important tools for these subcellular localization studies.

Confocal microscopy allows for the acquisition of high-resolution, three-dimensional images of cells. This technique has been used to study the subcellular localization of creatine kinase, revealing its presence not only in the cytoplasm but also within the nucleus of astrocytes. nih.gov The use of fluorescent probes specifically designed to detect magnesium ions can be combined with confocal microscopy to visualize the distribution of magnesium within different cellular compartments in real-time. nih.gov This could provide insights into how this compound influences intracellular magnesium concentrations and its subsequent impact on enzymatic activity and signaling pathways.

Electron microscopy offers even higher resolution, enabling the visualization of ultrastructural details within the cell. toxstrategies.comresearchgate.net This technique could be employed to examine changes in mitochondrial morphology or the organization of the cytoskeleton in response to this compound supplementation. For instance, cryo-electron microscopy has been used to determine the structure of mitochondrial creatine kinase in complex with ADP and magnesium ions, providing a detailed view of their interaction at the molecular level. pdbj.org

Integration of Omics Data for Comprehensive Mechanistic Understanding

The advent of "omics" technologies—genomics, proteomics, and metabolomics—provides a powerful, systems-level approach to understanding the complex biological effects of this compound. By integrating data from these different platforms, researchers can build a more comprehensive picture of how this compound influences cellular function.

Proteomics , the large-scale study of proteins, can identify changes in the expression levels of various proteins in response to this compound supplementation. This could include enzymes involved in energy metabolism, signaling proteins, and structural proteins. For example, proteomic analysis could reveal whether this compound upregulates the expression of creatine transporters or specific isoforms of creatine kinase in different tissues.

Metabolomics , the study of small molecules or metabolites within a cell or organism, can provide a direct readout of the metabolic state. By analyzing the metabolome, researchers can assess how this compound affects key metabolic pathways, such as glycolysis, the citric acid cycle, and, of course, the creatine-phosphocreatine shuttle. This can help to quantify the impact of this compound on ATP production and energy balance.

Unraveling Complex Interactions with Other Biological Macromolecules

The biological effects of this compound are not solely determined by its direct interactions with creatine kinase. It is increasingly recognized that both creatine and magnesium can interact with a wide range of other biological macromolecules, influencing their structure and function.

Magnesium is known to interact with a vast number of proteins and nucleic acids, often playing a critical structural or catalytic role. mdpi.com For example, it is essential for the activity of many enzymes involved in glucose metabolism. mdpi.com Creatine itself has been shown to interact with membrane phospholipids, which may contribute to membrane stabilization. foundmyfitness.com

The creatine kinase reaction itself is a complex interplay of substrates and cofactors. The concentrations of ATP, ADP, creatine, phosphocreatine, and magnesium ions all influence the rate and direction of the reaction. nih.gov Studies have shown that the concentration of magnesium ions can regulate whether the reaction favors the synthesis of phosphocreatine or ATP. nih.gov

Future research will likely focus on a more detailed characterization of the interactome of this compound, identifying the full spectrum of proteins, enzymes, and other macromolecules it influences. This will provide a more complete understanding of its pleiotropic effects and may reveal novel therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms underlying magnesium creatine chelate’s proposed enhancement of cellular energy metabolism compared to creatine monohydrate?

- Methodological Answer: To investigate this, researchers should conduct in vitro assays (e.g., ATP hydrolysis kinetics, magnesium-dependent enzyme activity) and in vivo isotope-tracing studies (e.g., using ³¹P-NMR to track ATP/phosphocreatine dynamics). Compare this compound’s stability and absorption rates via intestinal cell models (Caco-2) under varying pH conditions .

Q. What standardized protocols exist for synthesizing and characterizing this compound chelate to ensure purity and stoichiometric consistency?

- Methodological Answer: Use X-ray crystallography or inductively coupled plasma mass spectrometry (ICP-MS) to confirm magnesium-creatine binding ratios. Follow guidelines from Chemical Sciences for detailing synthesis steps, including reaction temperature, solvent systems, and purification methods (e.g., lyophilization) .

Q. How do methodological differences in supplementation studies (e.g., dosage, duration) affect observed outcomes in athletic performance trials?

- Methodological Answer: Conduct meta-analyses of randomized controlled trials (RCTs) with stratification by dosage (e.g., 3–10 g/day), duration (acute vs. 8–16 weeks), and population (athletes vs. sedentary individuals). Use multivariate regression to isolate confounding variables like baseline magnesium status .

Advanced Research Questions

Q. What experimental designs can resolve contradictions between studies reporting superior ergogenic effects of this compound versus those showing equivalence to creatine monohydrate?

- Methodological Answer: Implement crossover trials with washout periods and blinded protocols to minimize placebo effects. Measure muscle creatine uptake via magnetic resonance spectroscopy (MRS) and correlate with performance metrics (e.g., RAST test results). Address pH variability in buffered forms by standardizing gastrointestinal conditions in simulated fluid models .

Q. How can researchers optimize in vitro models to study this compound’s interaction with mitochondrial ATP synthase complexes?

- Methodological Answer: Use isolated mitochondrial preparations from skeletal muscle tissue, applying this compound at physiological concentrations (1–5 mM). Monitor oxygen consumption rates (OCR) via Seahorse assays and compare against creatine monohydrate. Include controls for magnesium ion interference .

Q. What statistical approaches are most robust for analyzing time-dependent changes in serum creatinine and pH levels during long-term this compound supplementation?

- Methodological Answer: Apply mixed-effects linear models to longitudinal data, accounting for intra-subject variability. Use Bonferroni corrections for multiple comparisons (e.g., creatinine, bicarbonate, lactate). Reference Reviews in Analytical Chemistry for validating acid-base equilibrium assays .

Methodological Recommendations

- For Contradictory Data : Replicate studies using harmonized protocols (e.g., CONSORT guidelines) and publish negative results to reduce publication bias .

- For Mechanistic Studies : Prioritize in silico molecular docking simulations to predict this compound’s binding affinity to creatine kinases .

- Ethical Reporting : Disclose all chemical suppliers (e.g., Kanto Reagents for magnesium turnings) and purity grades in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.